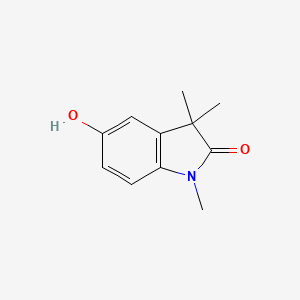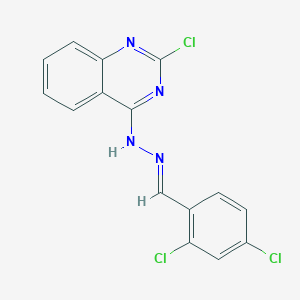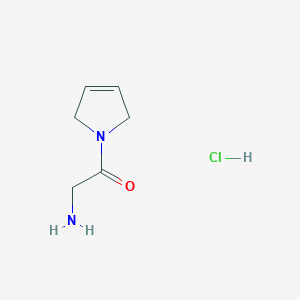
5-Hydroxy-1,3,3-trimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1,3,3-trimethylindolin-2-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an indolin-2-one core with three methyl groups and a hydroxy group .Applications De Recherche Scientifique
Neuropharmacological Applications
- Potentiation of Alpha 7 Nicotinic Receptors : 5-Hydroxyindole (a compound related to 5-Hydroxy-1,3,3-trimethylindolin-2-one) has been shown to potentiate human alpha 7 nicotinic acetylcholine receptors, enhancing the efficacy of acetylcholine and increasing intracellular calcium levels in certain cell types. This suggests potential applications in modulating synaptic transmission and neural signaling (Zwart et al., 2002).
Luminescent Material Research
- Luminescent Properties in Zn Complexes : Research has highlighted the synthesis of a Zinc (Zn) complex using a novel 2-substituted-8-hydroxyquinoline ligand, demonstrating yellow luminescence. This indicates potential applications in creating luminescent materials for various technological uses (Huo, Zhu, & Hu, 2010).
Medicinal Chemistry
- Inhibition of Tubulin Polymerization : Studies on derivatives of 2-phenylindole, which share a core structural similarity with this compound, show potential in inhibiting tubulin polymerization, a key process in cell division. This suggests possible applications in developing new cancer therapies (Gastpar et al., 1998).
Molecular Biology
- Mapping of 5-Hydroxymethylcytosine in Stem Cells : Research involving 5-hydroxymethylcytosine, a compound structurally related to this compound, indicates its role in transcriptional regulation in embryonic stem cells. This highlights its significance in genetics and developmental biology (Pastor et al., 2011).
EPR Oximetry
- Isoindoline Nitroxides for EPR Oximetry : Isoindoline nitroxides, closely related to this compound, have been explored for their use in Electron Paramagnetic Resonance (EPR) oximetry, useful in studying molecular motion and cellular metabolism (Khan et al., 2011).
Synthesis and Characterization
- Derivatives and Metal Complexes : The synthesis of various derivatives of 8-hydroxyquinoline, which share some structural features with this compound, and their metal complexes have been investigated. This research opens avenues in chemical synthesis and materials science (Li & Xu, 2008).
Mécanisme D'action
Target of Action
5-Hydroxy-1,3,3-trimethylindolin-2-one is a compound used in the synthesis of various pharmaceuticals It is known to be used as an intermediate in the synthesis of drugs used for awakening after anesthesia .
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate in drug synthesis, it likely interacts with other compounds to form the active pharmaceutical ingredient. The resulting changes depend on the specific drug being synthesized .
Biochemical Pathways
As an intermediate in drug synthesis, its effects on biochemical pathways would be indirect and depend on the final drug product .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug product .
Result of Action
The molecular and cellular effects of this compound are not well-documented. As an intermediate in drug synthesis, its direct effects at the molecular and cellular level would be minimal. Instead, the effects would be primarily due to the final drug product .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its stability and reactivity .
Propriétés
IUPAC Name |
5-hydroxy-1,3,3-trimethylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-6-7(13)4-5-9(8)12(3)10(11)14/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJGKDFHKWIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)



![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/no-structure.png)

![N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2847683.png)
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid](/img/structure/B2847684.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate](/img/structure/B2847687.png)
![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)